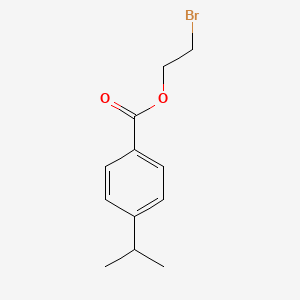![molecular formula C10H13N3O2 B14722167 1,1-Dimethyl-2-[1-(4-nitrophenyl)ethylidene]hydrazine CAS No. 5757-82-4](/img/structure/B14722167.png)
1,1-Dimethyl-2-[1-(4-nitrophenyl)ethylidene]hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethyl-2-[1-(4-nitrophenyl)ethylidene]hydrazine is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group –C=N–NH2
準備方法
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-2-[1-(4-nitrophenyl)ethylidene]hydrazine can be synthesized through the reaction of 4-nitroacetophenone with 1,1-dimethylhydrazine. The reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds via the formation of an intermediate hydrazone, which then undergoes further condensation to yield the final product.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings to ensure consistent product quality.
化学反応の分析
Types of Reactions
1,1-Dimethyl-2-[1-(4-nitrophenyl)ethylidene]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazones.
科学的研究の応用
1,1-Dimethyl-2-[1-(4-nitrophenyl)ethylidene]hydrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,1-Dimethyl-2-[1-(4-nitrophenyl)ethylidene]hydrazine involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to alterations in their structure and function. This interaction can result in antimicrobial or anticancer effects by disrupting essential biological processes.
類似化合物との比較
Similar Compounds
1,1-Dimethylhydrazine: A related compound with similar chemical properties but lacking the nitrophenyl group.
4-Nitroacetophenone: A precursor in the synthesis of 1,1-Dimethyl-2-[1-(4-nitrophenyl)ethylidene]hydrazine.
Hydrazones: A broader class of compounds with similar functional groups.
Uniqueness
This compound is unique due to the presence of both the dimethylhydrazine and nitrophenyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
5757-82-4 |
|---|---|
分子式 |
C10H13N3O2 |
分子量 |
207.23 g/mol |
IUPAC名 |
N-methyl-N-[1-(4-nitrophenyl)ethylideneamino]methanamine |
InChI |
InChI=1S/C10H13N3O2/c1-8(11-12(2)3)9-4-6-10(7-5-9)13(14)15/h4-7H,1-3H3 |
InChIキー |
LGBYZKSTFGBXRL-UHFFFAOYSA-N |
正規SMILES |
CC(=NN(C)C)C1=CC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methylbenzo[f][1,7]naphthyridine](/img/structure/B14722090.png)
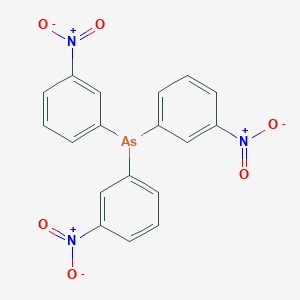

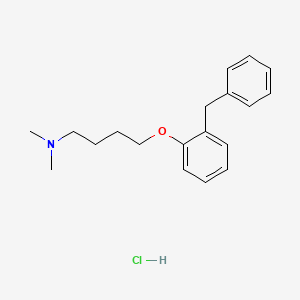
![ethyl N-[4-amino-6-[[2-hydroxy-3-(N-methylanilino)propyl]amino]-5-nitro-2-pyridyl]carbamate](/img/structure/B14722116.png)
![1,3-Dioxohexahydro-1H-cyclopenta[c]furan-4,5-dicarboxylic acid](/img/structure/B14722120.png)
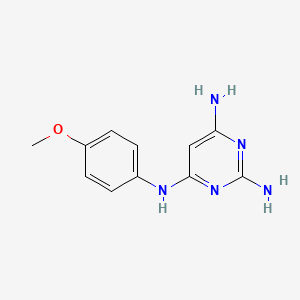
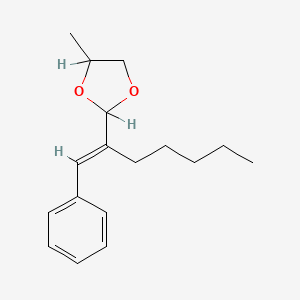
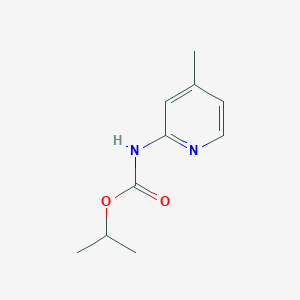
methanol](/img/structure/B14722152.png)
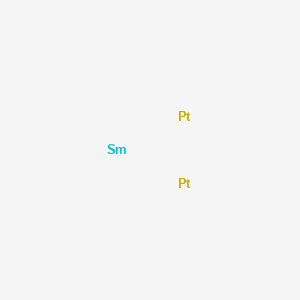
![(4As,4bs,10as,10br,11s,12as)-10b-fluoro-11-hydroxy-10a,12a-dimethyl-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2h-naphtho[2,1-f]chromene-2,8(4bh)-dione](/img/structure/B14722160.png)

